molecular formula C9H12N2O4 B13561672 Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate

Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate

Cat. No.: B13561672
M. Wt: 212.20 g/mol
InChI Key: VFIJWNDOHYZKRY-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with hydroxy, methoxymethyl, and ethyl ester groups, making it a versatile molecule in various chemical reactions and biological studies.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

ethyl 2-(methoxymethyl)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-3-15-9(13)6-4-10-7(5-14-2)11-8(6)12/h4H,3,5H2,1-2H3,(H,10,11,12)

InChI Key

VFIJWNDOHYZKRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate typically involves the esterification of 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium halides or amines in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_10H_13N_2O_4 and a molecular weight of 212.20 g/mol. The structure features a pyrimidine ring with hydroxyl and methoxymethyl substituents, which are believed to enhance its solubility and reactivity compared to other pyrimidine derivatives.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Reaction of Diethyl 2-(ethoxymethylene)malonate with 2-methoxyacetimidamide Hydrochloride :
    • Reagents : Sodium ethoxide in ethanol.
    • Conditions : Elevated temperatures (around 90°C).
    • Yield : Approximately 81%.

The biological activity of this compound is attributed to its interaction with various biological macromolecules:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites due to the presence of hydroxyl and ester functional groups.
  • Nucleic Acid Interaction : It may intercalate into nucleic acid structures, disrupting their function, which is crucial for its potential therapeutic applications.

Antiviral Activity

Research has shown that compounds with similar pyrimidine structures exhibit antiviral properties. This compound is hypothesized to possess antiviral activity against various viruses due to its structural characteristics that allow interaction with viral components .

Anticancer Potential

Pyrimidine derivatives are known for their anticancer activities. This compound has been investigated for its ability to inhibit cancer cell proliferation. Studies indicate that similar compounds can induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy .

Case Studies and Research Findings

  • In vitro Studies :
    • A study demonstrated that pyrimidine derivatives could effectively inhibit the growth of various cancer cell lines. The results indicated that these compounds led to significant reductions in cell viability at specific concentrations, supporting their potential as anticancer agents .
  • Toxicity Assessments :
    • Toxicity studies on related compounds suggest that while these pyrimidines exhibit biological activity, their safety profiles need thorough evaluation. For example, a subacute toxicity study indicated favorable safety profiles for certain pyrimidines when administered orally at specific doses .
  • Mechanistic Insights :
    • Mechanistic studies have shown that some pyrimidines can modulate signaling pathways involved in inflammation and cancer progression, such as NF-kB and IL-6 pathways. These insights may provide a foundation for understanding how this compound exerts its effects .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntiviralPotential activity against various viruses
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionBinds to enzyme active sites
Nucleic Acid InteractionDisrupts nucleic acid function

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate?

Answer:
This compound is typically synthesized via multicomponent reactions (MCRs) such as the Biginelli reaction, which involves condensation of ethyl acetoacetate, a substituted aldehyde (e.g., methoxymethyl-containing aldehyde), and urea/thiourea derivatives. A catalytic system using CeCl₃·7H₂O in ethanol under reflux (90°C, 2–3 hours) has been effective for analogous pyrimidine carboxylates, achieving yields >85% after recrystallization . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification through ice-water quenching.

Advanced: How can reaction conditions be optimized to mitigate side-product formation during synthesis?

Answer:
Side products often arise from incomplete cyclization or competing reactions. Optimization strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂, FeCl₃) or heterogeneous catalysts to enhance regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Gradual heating (e.g., 60°C → 90°C) to minimize decomposition.
    Refer to X-ray crystallography (e.g., SHELX refinement ) to confirm structural integrity and identify impurities.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to verify methoxymethyl (-OCH₂CH₃) and hydroxyl (-OH) groups. Expected shifts: ~δ 4.2 ppm (ester -CH₂), δ 5.3 ppm (pyrimidine C-H).
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O), 3200–3400 cm⁻¹ (-OH stretch).
  • Mass spectrometry : Exact mass (e.g., HRMS) to confirm molecular ion [M+H]⁺. For analogs, exact mass ≈ 234.068 .

Advanced: How can crystallographic data resolve discrepancies in spectroscopic assignments?

Answer:
Conflicts between NMR/IR predictions and experimental data can arise from tautomerism or hydrogen bonding. Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation:

  • Use SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., O-H···O interactions).
  • Compare with ORTEP-3 models to validate spatial arrangement of methoxymethyl and ester groups.

Basic: What are the key functional groups influencing the compound’s reactivity?

Answer:

  • 4-hydroxyl group : Participates in hydrogen bonding, affecting solubility and tautomerism.
  • 2-methoxymethyl group : Electron-donating effects may stabilize electrophilic aromatic substitution.
  • 5-carboxylate ester : Hydrolyzable to carboxylic acid under basic conditions, enabling further derivatization .

Advanced: How do substituent electronic effects modulate reactivity in pyrimidine derivatives?

Answer:

  • DFT calculations : Compare HOMO/LUMO energies of methoxymethyl (-OCH₃) vs. trifluoromethyl (-CF₃) analogs . Methoxymethyl groups increase electron density at C2, favoring nucleophilic attacks.
  • Experimental validation : Substituent-directed cross-coupling (e.g., Suzuki-Miyaura) at C4/C5 positions to assess site selectivity.

Basic: What are the potential applications of this compound in medicinal chemistry?

Answer:
As a pyrimidine scaffold, it serves as a precursor for:

  • Kinase inhibitors : Analogous to ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, which targets protein kinases .
  • Antimicrobial agents : Dihydropyrimidinone derivatives exhibit activity against tuberculosis .

Advanced: How can in silico docking studies predict biological targets for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Compare binding affinities with known inhibitors.
  • Pharmacophore mapping : Align methoxymethyl and carboxylate groups with key receptor residues (e.g., hydrophobic pockets).
  • Validate predictions via in vitro assays (e.g., enzyme inhibition ).

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